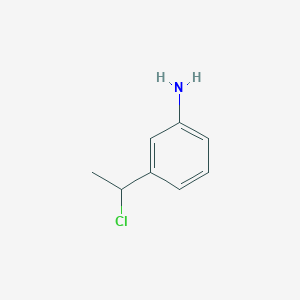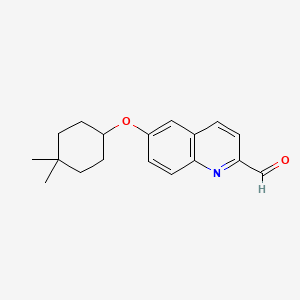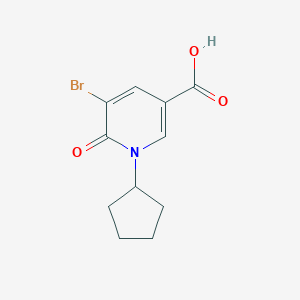
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom at the 5-position, a cyclopentyl group at the 1-position, and a carboxylic acid group at the 3-position of a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopentyl-6-oxopyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 5-bromo-1-cyclopentyl-2,4-dioxo-3-pyridinecarboxylic acid, under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The cyclopentyl group can be oxidized to a cyclopentyl ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: 5-Amino-1-cyclopentyl-6-oxopyridine-3-carboxylic acid.
Reduction: 5-Bromo-1-cyclopentyl-6-hydroxypyridine-3-carboxylic acid.
Oxidation: this compound ketone.
科学研究应用
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of brominated pyridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
作用机制
The mechanism of action of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC 名称 |
5-bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-7(11(15)16)6-13(10(9)14)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) |
InChI 键 |
DYRVVGURZVCUQT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C=C(C=C(C2=O)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


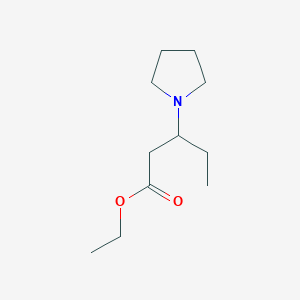
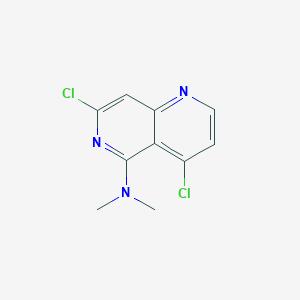
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)

![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)
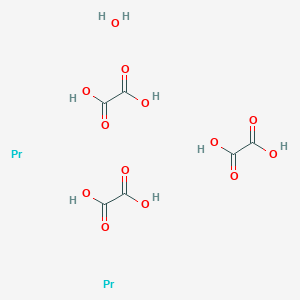
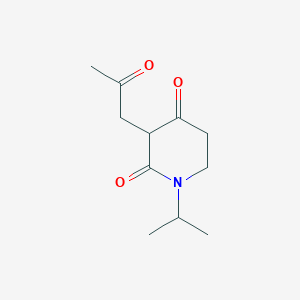

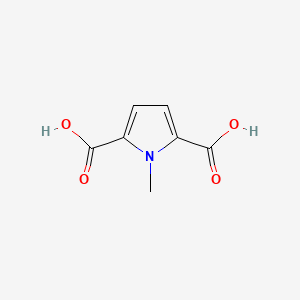
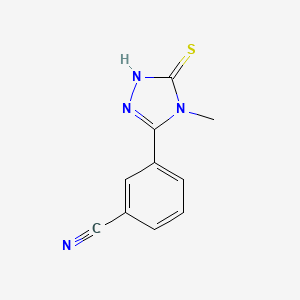
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
